molecular formula C17H20N4O5 B11063094 4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11063094
M. Wt: 360.4 g/mol
InChI Key: SQELQUHJHUVMQU-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as dimethoxyphenyl, isopropyl, and nitro groups. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used.

    Cyclization: Catalysts like acids or bases are often employed to facilitate cyclization reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives with different functional groups, which can exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H20N4O5/c1-9(2)20-16-11(8-18-20)14(15(21(23)24)17(22)19-16)10-5-6-12(25-3)13(7-10)26-4/h5-9,14-15H,1-4H3,(H,19,22)

InChI Key

SQELQUHJHUVMQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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